4,5-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
4,5-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4,5-dimethoxy-2-nitrobenzoic acid with an appropriate amine under acidic conditions to form the corresponding amide.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Formation of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving the amine and a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and thereby influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but lacking the pyrrole ring.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar methoxy and phenyl substitutions but different functional groups.
Uniqueness
4,5-Dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both methoxy groups and a pyrrole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4,5-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H24N2O4/c1-26-19-9-5-4-8-16(19)10-11-23-22(25)17-14-20(27-2)21(28-3)15-18(17)24-12-6-7-13-24/h4-9,12-15H,10-11H2,1-3H3,(H,23,25) |
InChI Key |
MFNXDQQQOWSLIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC |
Origin of Product |
United States |
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